Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate is a chemical compound belonging to the pyrazolo[1,5-A]pyrimidine class This compound is characterized by its bromine and hydroxyl functional groups attached to the pyrazolo[1,5-A]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrazolopyrimidine derivatives.
Halogenation: Bromination is performed to introduce the bromine atom at the 2-position of the pyrazolopyrimidine ring.
Hydroxylation: The hydroxyl group is introduced at the 7-position through hydroxylation reactions.
Carboxylation: Finally, the carboxylate group is introduced at the 5-position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding bromo-hydroxyl derivative.
Substitution: The major products vary based on the substituent introduced.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, influencing biological processes.
Medicine: The compound has been investigated for its antitumor properties. Its ability to interfere with cellular processes makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate: Similar structure but different position of the bromine and carboxylate groups.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a methylthio group instead of a hydroxyl group.
Uniqueness: Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. This arrangement allows for distinct interactions with molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C8H6BrN3O3 |
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Molecular Weight |
272.06 g/mol |
IUPAC Name |
methyl 2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-8(14)4-2-7(13)12-6(10-4)3-5(9)11-12/h2-3,11H,1H3 |
InChI Key |
FNDXZUWIHPKZSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C(=N1)C=C(N2)Br |
Origin of Product |
United States |
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